molecular formula C13H13ClN2O2 B2770717 N-(3-chloro-4-methoxybenzyl)-1H-pyrrole-2-carboxamide CAS No. 478249-58-0

N-(3-chloro-4-methoxybenzyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2770717
CAS No.: 478249-58-0
M. Wt: 264.71
InChI Key: LPZKSPJTKVFATK-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxybenzyl)-1H-pyrrole-2-carboxamide is an organic compound that belongs to the class of benzyl-substituted pyrrole carboxamides. This compound is characterized by the presence of a 3-chloro-4-methoxybenzyl group attached to the nitrogen atom of a pyrrole ring, with a carboxamide functional group at the 2-position of the pyrrole ring. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxybenzyl)-1H-pyrrole-2-carboxamide typically involves the reaction of 3-chloro-4-methoxybenzylamine with pyrrole-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include anhydrous solvents like dichloromethane or tetrahydrofuran, and the reaction is performed under an inert atmosphere to prevent oxidation .

Industrial Production Methods

For large-scale production, the synthesis may involve optimized reaction conditions to improve yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography. The industrial production methods aim to achieve high efficiency and cost-effectiveness while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxybenzyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-chloro-4-methoxybenzyl)-1H-pyrrole-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-4-methoxybenzyl)-1H-pyrrole-2-carboxamide is unique due to its specific structural features, such as the combination of a pyrrole ring with a 3-chloro-4-methoxybenzyl group and a carboxamide functional group. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

IUPAC Name

N-[(3-chloro-4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2/c1-18-12-5-4-9(7-10(12)14)8-16-13(17)11-3-2-6-15-11/h2-7,15H,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPZKSPJTKVFATK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2=CC=CN2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818962
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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